![molecular formula C16H24ClNO B1374542 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-01-5](/img/structure/B1374542.png)

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

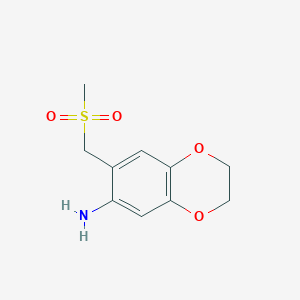

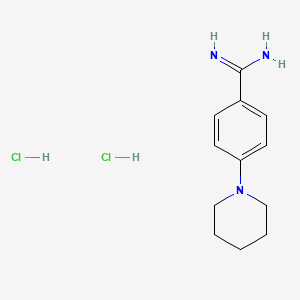

The molecular structure of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-allylphenoxyethyl group.Chemical Reactions Analysis

While specific chemical reactions involving 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- A study by Ovonramwen et al. (2019) synthesized a related piperidine derivative and evaluated its antimicrobial activities against various bacteria and fungi. They found moderate antimicrobial effectiveness, suggesting potential applications in infection control (Ovonramwen, Owolabi, & Oviawe, 2019).

Antifungal and Antibacterial Potential

- Research by Iqbal et al. (2017) on N-substituted acetamide derivatives of piperidine demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria. This indicates the potential of piperidine derivatives in developing new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Muhammad Zeeshan Ahmed Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Potential Antihypertensive Agents

- Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring and found some of these compounds effective in lowering blood pressure in a rat model, highlighting their potential as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Cytotoxic and Anticancer Properties

- A study by Dimmock et al. (1998) on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides revealed significant cytotoxicity against various cancer cells, suggesting their potential as anticancer agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Allosteric Modulation

- Research by Price et al. (2005) investigated novel compounds including piperidine derivatives for their allosteric modulation of the cannabinoid CB1 receptor. This research provides insights into the development of new drugs targeting the endocannabinoid system (Price, Baillie, Thomas, Stevenson, Easson, Goodwin, McLean, McIntosh, Goodwin, Walker, Westwood, Marrs, Thomson, Cowley, Christopoulos, Pertwee, & Ross, 2005).

Propiedades

IUPAC Name |

3-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h2-4,8-9,14,17H,1,5-7,10-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGRVKMGZMEPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCCC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)

![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)

![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)